(E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide
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Overview
Description
This would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any necessary reagents and conditions.Molecular Structure Analysis
This would involve examining the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including what types of chemical reactions it undergoes and what products it forms.Physical And Chemical Properties Analysis
This would include the compound’s melting and boiling points, solubility, density, and other physical and chemical properties.Scientific Research Applications
Synthesis and Chemical Properties : This compound is part of a broader class of chemicals that includes various substituted phenyl and pyridinyl groups. Research has focused on their synthesis and characterization. For instance, a study by Panchal and Patel (2011) explored the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives, showcasing the methods for creating similar compounds (Panchal & Patel, 2011).
Antibacterial Activity : Compounds with similar structures have been studied for their antibacterial properties. For example, Hu et al. (2005) synthesized novel compounds incorporating pyridyl triazole rings and demonstrated their potential as antibacterial agents (Hu et al., 2005).
Antifungal Agents : Derivatives of acrylamide and triazole have been synthesized and evaluated for their antifungal activity. Malhotra et al. (2012) reported the synthesis of benzenamine derivatives that showed significant antifungal activity (Malhotra et al., 2012).
Cancer Research : Various studies have explored the anticancer properties of related compounds. For instance, Vinayak et al. (2014) synthesized acetamide derivatives of oxadiazole, which showed cytotoxicity on different human leukemic cell lines (Vinayak et al., 2014).
Pharmaceutical Intermediate Synthesis : The compound is also important in the synthesis of pharmaceutical intermediates. Wang et al. (2017) reported on the X-ray powder diffraction data of a compound used as an intermediate in the synthesis of the anticoagulant apixaban (Wang et al., 2017).
Spectral and Luminescent Studies : Mikhailov et al. (2017) investigated the spectral luminescent properties of a similar triazole compound and its complex with beryllium, highlighting the potential applications in material science and photophysical studies (Mikhailov et al., 2017).
Safety And Hazards
This would cover any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Future Directions
This would discuss potential future research directions, such as new applications for the compound or new methods of synthesis.
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c1-30-18-7-3-2-5-15(18)8-9-19(29)23-11-12-28-14-17(25-27-28)21-24-20(26-31-21)16-6-4-10-22-13-16/h2-10,13-14H,11-12H2,1H3,(H,23,29)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORDBCUBGNCQSE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide |
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